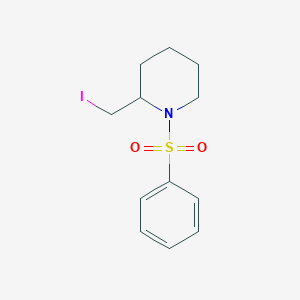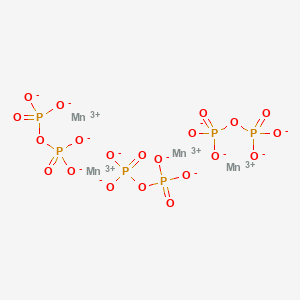
Manganese(III) pyrophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(III) pyrophosphate is an inorganic compound with the chemical formula MnP2O7. It is known for its distinctive purple color and is used in various scientific and industrial applications. This compound is particularly interesting due to its oxidation states and reactivity, making it a valuable subject of study in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese(III) pyrophosphate can be synthesized through several methods. One common approach involves the reaction of manganese(II) salts with pyrophosphate ions in an acidic medium. The reaction typically proceeds as follows: [ \text{Mn}^{2+} + \text{P}_2\text{O}_7^{4-} \rightarrow \text{MnP}_2\text{O}_7 ]
Another method involves the oxidation of manganese(II) pyrophosphate using an oxidizing agent such as nitric acid. The reaction conditions often include controlled temperature and pH to ensure the stability of the manganese(III) state.
Industrial Production Methods
In industrial settings, this compound is produced by reacting manganese(II) sulfate with pyrophosphoric acid, followed by oxidation. The process is carefully monitored to maintain the desired oxidation state and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Manganese(III) pyrophosphate undergoes various chemical reactions, including oxidation, reduction, and disproportionation. These reactions are influenced by the compound’s oxidation state and the presence of other reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: The compound can be reduced to manganese(II) pyrophosphate using reducing agents like sulfur dioxide.
Disproportionation: In certain conditions, this compound can disproportionate into manganese(II) and manganese(IV) species.
Major Products Formed
Oxidation: Manganese(IV) oxide (MnO2)
Reduction: Manganese(II) pyrophosphate (Mn2P2O7)
Disproportionation: Mixture of manganese(II) and manganese(IV) compounds
Scientific Research Applications
Manganese(III) pyrophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various oxidation reactions and as a reagent in the synthesis of other manganese compounds.
Biology: The compound is studied for its role in biological systems, particularly in the context of manganese’s involvement in enzymatic reactions.
Medicine: Research has explored its potential use in drug delivery systems and as an antimicrobial agent.
Industry: this compound is used in the production of pigments, ceramics, and as a component in certain types of batteries.
Mechanism of Action
The mechanism by which manganese(III) pyrophosphate exerts its effects is primarily through its oxidation-reduction properties. The compound can act as an oxidizing agent, facilitating the transfer of electrons in various chemical reactions. This property is utilized in both catalytic processes and in the study of redox reactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
Manganese(III) phosphate (MnPO4): Similar in terms of oxidation state and reactivity, but differs in its phosphate group.
Manganese(II) pyrophosphate (Mn2P2O7): A reduced form of manganese pyrophosphate, with different chemical properties and applications.
Manganese(IV) oxide (MnO2): Another manganese compound with strong oxidizing properties, commonly used in batteries and as a catalyst.
Uniqueness
Manganese(III) pyrophosphate is unique due to its specific oxidation state and the presence of the pyrophosphate group, which imparts distinct chemical properties. Its ability to undergo various redox reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
64042-23-5 |
|---|---|
Molecular Formula |
Mn4O21P6 |
Molecular Weight |
741.58 g/mol |
IUPAC Name |
manganese(3+);phosphonato phosphate |
InChI |
InChI=1S/4Mn.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 |
InChI Key |
NXYBZKHBQWRTLK-UHFFFAOYSA-B |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mn+3].[Mn+3].[Mn+3].[Mn+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


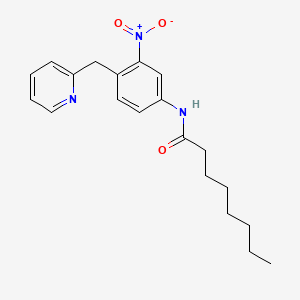
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)
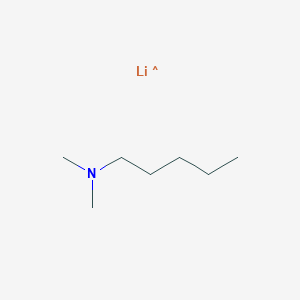
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)
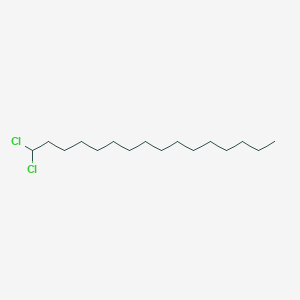
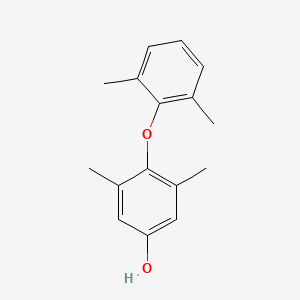
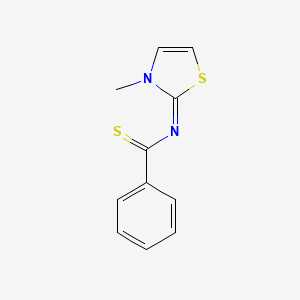
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)

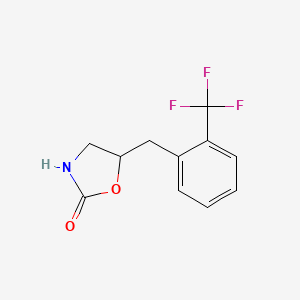

![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
